Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate

Description

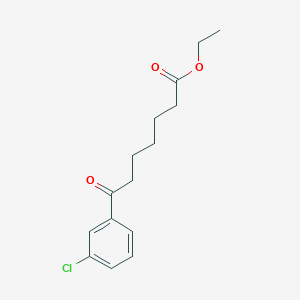

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate is a synthetic ester featuring a seven-carbon aliphatic chain terminated by a ketone group and a 3-chlorophenyl substituent. Its molecular formula is C₁₅H₁₉ClO₃ (exact molecular weight: 282.76 g/mol), with the chlorine atom positioned at the meta position on the aromatic ring .

Properties

IUPAC Name |

ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBRZPLSUWPRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645577 | |

| Record name | Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-18-6 | |

| Record name | Ethyl 3-chloro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(3-chlorophenyl)-7-oxoheptanoate can be achieved through several synthetic routes. One common method involves the esterification of 7-(3-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Friedel-Crafts acylation of 3-chlorobenzene with heptanoyl chloride, followed by esterification with ethanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 7-(3-chlorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(3-chlorophenyl)-7-hydroxyheptanoate.

Substitution: 7-(3-aminophenyl)-7-oxoheptanoate or 7-(3-mercaptophenyl)-7-oxoheptanoate.

Scientific Research Applications

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: It is used in research to understand the interactions of ester compounds with biological systems.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-(3-chlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The ketone group can participate in redox reactions, influencing cellular processes. The 3-chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and biological interactions. Key analogs include:

Key Observations :

- Chlorine Position : The 3-chloro derivative (target compound) exhibits distinct electronic effects compared to the 4-chloro analog. The meta-substitution may reduce steric hindrance in binding pockets compared to para-substituted analogs .

- Methoxy vs.

- Bromine and Methyl Groups : Bromine’s larger atomic radius and methyl’s steric effects in the 4-bromo-2-methyl derivative may enhance metabolic stability but reduce synthetic yield due to steric challenges .

Aliphatic Chain Modifications

Variations in the aliphatic chain alter reactivity and pharmacokinetic profiles:

Key Observations :

- Ketone Position: Ethyl 7-chloro-2-oxoheptanoate’s α-chloro ketone moiety is highly reactive, enabling its use in lactone hydrolysis and cyanidation, unlike the less reactive 7-oxo analogs .

- Biphenyl Substituent: The biphenyl group in Ethyl 7-(4-biphenyl)-7-oxoheptanoate enhances π-π stacking interactions, making it suitable for targeting aromatic protein domains .

Key Observations :

- Ethyl 7-(4-biphenyl)-7-oxoheptanoate has well-documented hazards (skin/eye irritation), necessitating stricter handling than the 3-chloro analog .

- Limited safety data for the target compound underscore the need for precautionary measures during handling .

Biological Activity

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a heptanoate chain with a keto functional group. The presence of the chlorine atom may influence its reactivity and biological interactions compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the keto and ester functionalities can form hydrogen bonds, facilitating binding to enzyme active sites or receptor sites.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has potential as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated notable inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, particularly those associated with breast and lung cancers. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 20.0 | Inhibits migration and invasion |

Case Study 1: Antimicrobial Efficacy

A research team conducted a series of experiments to assess the antimicrobial efficacy of this compound in clinical settings. The compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. Results showed that the compound retained activity against these resistant strains, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Properties

In another study focusing on cancer therapy, this compound was administered to mice bearing MCF-7 tumors. The treatment led to a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues, highlighting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.